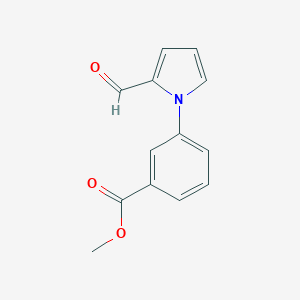

methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate

Descripción general

Descripción

Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is an organic compound that has garnered attention in the field of organic chemistry due to its potential as a bioactive precursor in the synthesis of various pharmacologically active compounds. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the formyl group and the benzoate ester makes it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate typically involves the condensation of 3-(1H-pyrrol-1-yl)benzoic acid with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where the benzoic acid derivative reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 3-(2-carboxy-1H-pyrrol-1-yl)benzoic acid.

Reduction: Methyl 3-(2-hydroxymethyl-1H-pyrrol-1-yl)benzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Chemistry

Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for the formation of various derivatives that can be utilized in further chemical reactions to create novel compounds.

Medicinal Chemistry

Research has indicated that this compound may possess significant biological activities:

- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains have shown promising results.

- Anticancer Activity : Studies suggest potential applications in developing drugs targeting specific cancer pathways, particularly due to its ability to interact with biological macromolecules.

The mechanism of action is believed to involve covalent bonding with nucleophilic sites in proteins, potentially inhibiting their functions. This interaction can lead to altered metabolic pathways or enzyme activities.

Material Science

In material science, this compound is explored as a building block for synthesizing polymers and other materials. Its unique chemical properties allow it to participate in forming advanced materials with tailored characteristics.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the compound's potential applications:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Anticancer Research | Shown to inhibit cancer cell proliferation in vitro; specific pathways remain under investigation. |

| Material Development | Utilized in synthesizing polymeric materials with enhanced thermal stability. |

Mecanismo De Acción

The mechanism of action of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is primarily related to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their structure and activity .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate .

- 6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid .

- 4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid .

Uniqueness

Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is unique due to its specific substitution pattern on the pyrrole ring and the benzoate ester group. This unique structure allows for selective interactions with biological targets and provides a versatile scaffold for further chemical modifications.

Actividad Biológica

Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is a pyrrole-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of pyrrole derivatives with benzoic acid esters. The presence of the formyl group and the benzoate moiety enhances its reactivity and biological potential. The compound's structure allows for various interactions with biological macromolecules, which is crucial for its activity.

Key Synthetic Route:

- Condensation Reaction: Pyrrole is reacted with an appropriate benzaldehyde derivative to form the corresponding pyrrole-aldehyde.

- Esterification: The resultant product is then esterified using methyl alcohol to yield this compound.

Biological Activity

This compound exhibits a range of biological activities, including:

Anticancer Properties:

Research indicates that compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. For instance, derivatives have shown IC50 values ranging from 0.025 μM to 0.250 μM against these cell lines, suggesting potent anticancer activity .

Antimicrobial Activity:

Pyrrole derivatives are known for their antimicrobial properties. Studies have reported that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentration (MIC) values in the range of 3.12 to 12.5 μg/mL . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects:

The compound has also been evaluated for its anti-inflammatory properties. Preliminary tests using cell viability assays (MTT method) indicated that certain pyrrole derivatives could reduce inflammation without significant cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

- π-π Interactions: The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and activity .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound in medicinal chemistry:

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | Investigated anticancer effects on MCF-7 cells | IC50 = 0.035 μM |

| Study B | Evaluated antimicrobial properties against E. coli | MIC = 10 μg/mL |

| Study C | Assessed anti-inflammatory effects in macrophage cells | Significant reduction in inflammatory markers |

Propiedades

IUPAC Name |

methyl 3-(2-formylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-5-11(8-10)14-7-3-6-12(14)9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDIMIWDNJGXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589723 | |

| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-86-8 | |

| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.